

Lophanthoidin B: A Spectroscopic and Methodological Deep Dive

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Compound of Interest

Compound Name: *Lophanthoidin B*

Cat. No.: *B1631900*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's structural and physicochemical properties is paramount. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for **Lophanthoidin B**, a diterpenoid isolated from *Isodon lophanthoides* var. *gerardianus*.

Lophanthoidin B belongs to a class of natural products that have garnered significant interest for their potential biological activities. Precise and detailed spectroscopic data is the cornerstone of its structural elucidation and is essential for any further research and development. This document compiles the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **Lophanthoidin B**, presenting it in a clear and accessible format. Furthermore, it outlines the experimental methodologies employed to obtain this data, ensuring reproducibility and providing a solid foundation for future studies.

Spectroscopic Data Summary

The structural characterization of **Lophanthoidin B** has been achieved through a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The data presented below has been compiled from the primary literature describing its isolation and structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopic data for **Lophanthoidin B** was recorded in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to

the residual solvent signal.

Table 1: ^1H NMR Spectroscopic Data for **Lophanthoidin B** (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
1 α	1.85	m	
1 β	2.65	m	
2 α	1.95	m	
2 β	2.10	m	
5	2.30	dd	12.5, 2.5
6 α	1.50	m	
6 β	1.70	m	
7	4.85	d	2.5
9	4.50	s	
11	3.25	m	
12 α	4.10	d	12.0
12 β	4.25	d	12.0
14	5.95	s	
15	3.55	m	
16-CH ₃	1.30	d	7.0
17-CH ₃	0.95	s	
18-CH ₃	1.05	s	
19-CH ₃	1.15	s	
20-CH ₃	1.25	s	
OAc	2.15	s	
OAc	2.20	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Lophanthoidin B** (125 MHz, CDCl_3)

Position	δ (ppm)	Position	δ (ppm)
1	38.5	11	75.1
2	27.8	12	65.2
3	212.1	13	145.3
4	47.5	14	120.5
5	55.6	15	35.4
6	22.1	16	18.2
7	78.9	17	33.5
8	135.2	18	21.8
9	70.3	19	25.6
10	42.1	20	15.7
OAc (C=O)	170.5	OAc (CH_3)	21.1
OAc (C=O)	170.8	OAc (CH_3)	21.3

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of **Lophanthoidin B**.

Table 3: Mass Spectrometry Data for **Lophanthoidin B**

Technique	Ionization Mode	Observed m/z	Calculated m/z	Molecular Formula
HR-ESI-MS	Positive	471.1990 [M+Na] $^+$	471.1995	$\text{C}_{24}\text{H}_{32}\text{O}_8\text{Na}$

Infrared (IR) Spectroscopy

The infrared spectrum of **Lophanthoidin B** provides key information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for **Lophanthoidin B**

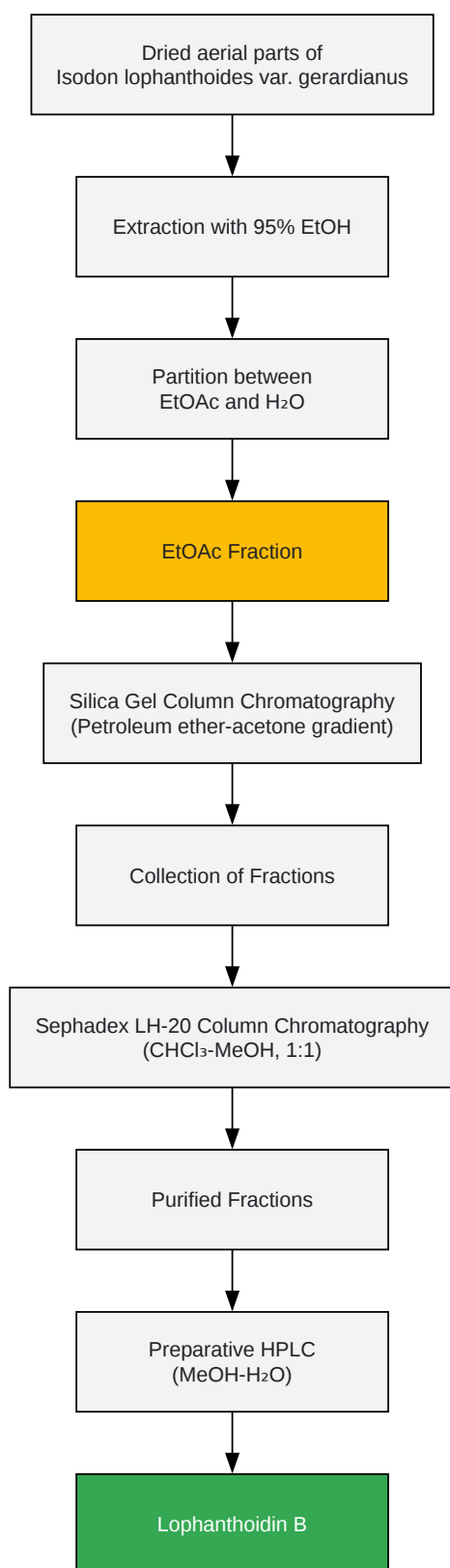
Wavenumber (cm ⁻¹)	Assignment
3450	O-H stretching
1740, 1725	C=O stretching (ester and ketone)
1680	C=C stretching
1240	C-O stretching (ester)

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of **Lophanthoidin B**.

Isolation of Lophanthoidin B

The general workflow for the isolation of **Lophanthoidin B** from its natural source is depicted in the following diagram.



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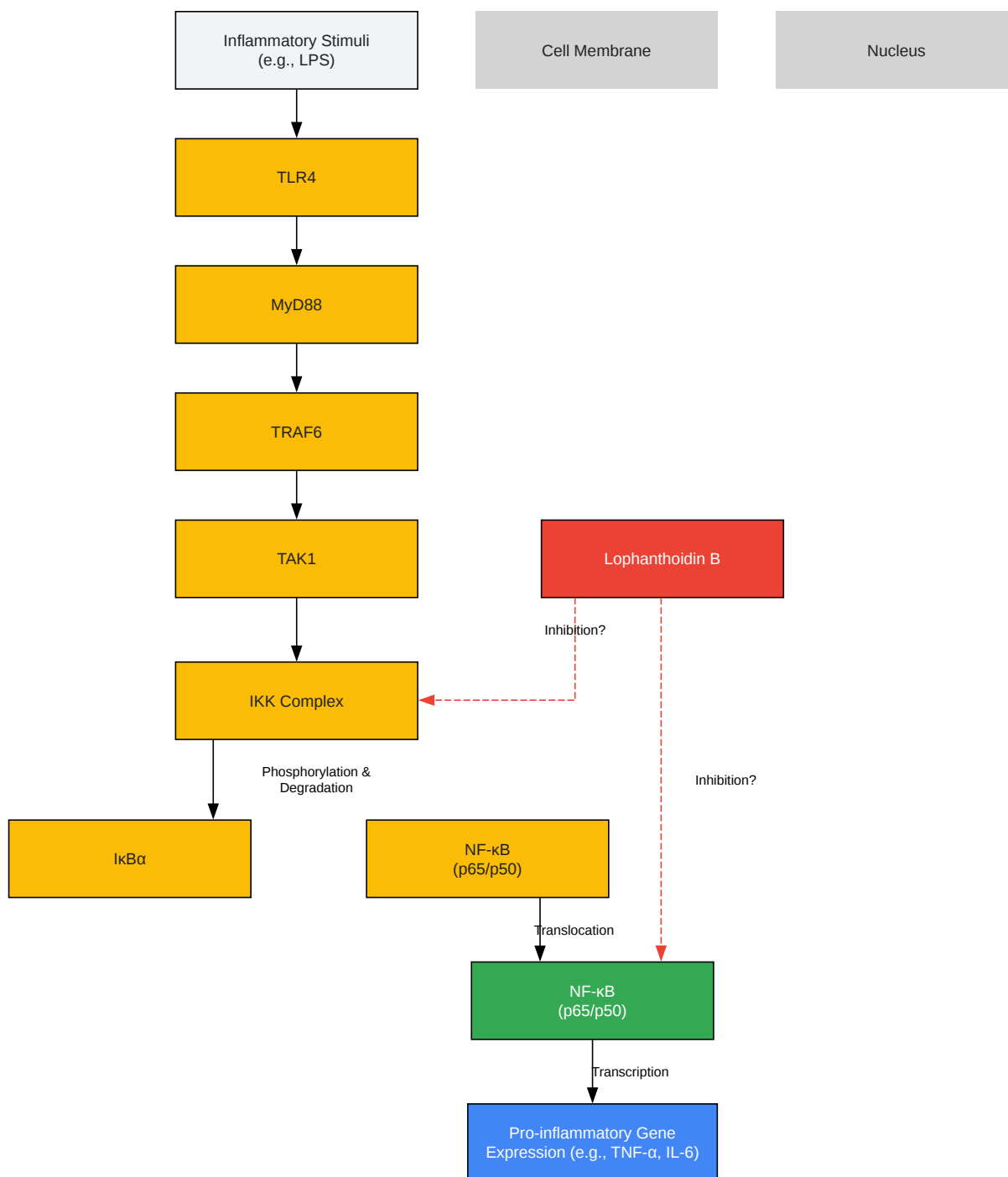
Figure 1: Isolation workflow for **Lophanthoidin B**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ^1H and 125 MHz for ^{13}C . Samples were dissolved in CDCl_3 , and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16).
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex IV FT-ICR mass spectrometer in positive ion mode.
- **Infrared Spectroscopy:** The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

Biological Activity and Potential Signaling Pathways

Preliminary studies on diterpenoids from the *Isodon* genus have indicated a range of biological activities, including cytotoxic and anti-inflammatory effects. While specific signaling pathway studies for **Lophanthoidin B** are not yet extensively reported, related compounds have been shown to modulate key inflammatory and apoptotic pathways. A logical starting point for investigating the mechanism of action of **Lophanthoidin B** would be to examine its effects on pathways commonly associated with these activities, such as the NF- κ B and MAPK signaling cascades.



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Figure 2: Hypothesized modulation of the NF-κB signaling pathway.

This guide serves as a foundational resource for researchers working with **Lophanthoidin B**. The detailed spectroscopic data and experimental protocols provided herein are essential for confirming the identity and purity of the compound and for designing future experiments to explore its biological potential.

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